![molecular formula C9H5KN2O3 B1629989 Alfa-oxo-1H-pyrrolo-[2,3B]pyridine-3-acetic acid monopotassium salt CAS No. 357263-59-3](/img/structure/B1629989.png)
Alfa-oxo-1H-pyrrolo-[2,3B]pyridine-3-acetic acid monopotassium salt
Overview
Description
Preparation Methods
The preparation of Alfa-oxo-1H-pyrrolo-[2,3B]pyridine-3-acetic acid monopotassium salt involves synthetic routes that typically include the reaction of pyrrolo[2,3-b]pyridine derivatives with acetic acid and potassium salts under controlled conditions . The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
Alfa-oxo-1H-pyrrolo-[2,3B]pyridine-3-acetic acid monopotassium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the potassium salt acts as a leaving group.
Scientific Research Applications
Medicinal Chemistry
Alfa-oxo-1H-pyrrolo-[2,3B]pyridine derivatives have been synthesized and evaluated for their pharmacological properties. Research indicates that these compounds may exhibit significant activity against various biological targets.
Phosphodiesterase Inhibition
Recent studies have highlighted the potential of pyrrolo[2,3-b]pyridine derivatives as selective phosphodiesterase (PDE) inhibitors. For instance, derivatives of this compound have shown promising results as PDE4B inhibitors, which are relevant in treating inflammatory diseases and conditions such as chronic obstructive pulmonary disease (COPD) and asthma. The structure–activity relationship (SAR) studies indicate that modifications to the pyrrolo ring can enhance selectivity and potency against specific PDE isoforms .
Anti-inflammatory Properties
Compounds derived from alfa-oxo-1H-pyrrolo-[2,3B]pyridine have demonstrated the ability to inhibit the release of pro-inflammatory cytokines such as TNF-α from macrophages. This suggests their potential utility in developing anti-inflammatory therapies .
Neuropharmacology
The neuropharmacological profile of pyrrolo[2,3-b]pyridine derivatives is also noteworthy. Some studies suggest that these compounds may interact with central nervous system (CNS) receptors, indicating potential applications in treating neurodegenerative diseases or psychiatric disorders.
CNS Receptor Interaction
Research has shown that certain derivatives selectively inhibit specific CNS receptors while minimizing side effects associated with broader receptor activity. This selectivity is crucial for developing safer therapeutic agents for CNS-related conditions .
Synthesis and Structural Variations
The synthesis of alfa-oxo-1H-pyrrolo-[2,3B]pyridine derivatives typically involves multi-step organic reactions that allow for various substitutions on the ring structure. The choice of substituents can significantly influence biological activity and pharmacokinetic properties.
Case Studies on Synthesis
A detailed analysis of synthetic pathways reveals that introducing halogen atoms or alkyl groups at specific positions on the pyrrole ring can enhance the bioactivity of these compounds. For example, fluorinated analogs have shown improved selectivity against PDE4B compared to their non-fluorinated counterparts .
Commercial Availability and Research Utilization
Alfa-oxo-1H-pyrrolo-[2,3B]pyridine-3-acetic acid monopotassium salt is commercially available from various suppliers, which facilitates its use in academic and industrial research settings. The compound is often utilized in proteomics research due to its unique chemical properties that allow for specific interactions with biological macromolecules .
Mechanism of Action
The mechanism of action of Alfa-oxo-1H-pyrrolo-[2,3B]pyridine-3-acetic acid monopotassium salt involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and affecting various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Alfa-oxo-1H-pyrrolo-[2,3B]pyridine-3-acetic acid monopotassium salt can be compared with other similar compounds, such as:
Pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure but differ in their functional groups and substituents.
Acetic acid derivatives: Compounds with acetic acid moieties that exhibit similar reactivity and applications.
Potassium salts: Other potassium salts used in organic synthesis and research.
The uniqueness of this compound lies in its specific combination of functional groups and its versatility in various chemical reactions and research applications .
Biological Activity
Alfa-oxo-1H-pyrrolo-[2,3B]pyridine-3-acetic acid monopotassium salt (CAS: 357263-59-3) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H7KN2O3
- Molecular Weight : 230.26 g/mol
- Melting Point : 103-108 °C
- Hazard Classification : Warning (GHS)
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. It has been identified as a potential modulator of enzyme activity and receptor interactions, particularly in the context of neuropharmacology and immunology.
Pharmacological Activities
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Antinociceptive Activity
- Studies suggest that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit analgesic properties. For instance, certain derivatives have shown efficacy in reducing pain responses in animal models, potentially through the inhibition of pain signaling pathways.
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Antimicrobial Properties
- Research indicates that pyrrolo[2,3-b]pyridine derivatives possess significant antimicrobial activity against various pathogens. This includes effectiveness against strains of Mycobacterium tuberculosis, where certain compounds demonstrated low MIC (Minimum Inhibitory Concentration) values, indicating potent activity.
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Antitumor Activity
- Compounds within this class have been evaluated for their anticancer properties. For example, specific derivatives have shown cytotoxic effects against cancer cell lines, including ovarian and breast cancer cells, while exhibiting limited toxicity to non-cancerous cells.
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Neuroprotective Effects
- The ability of these compounds to cross the blood-brain barrier suggests potential applications in treating neurodegenerative diseases. Some studies have highlighted their role in modulating neuroinflammation and protecting neuronal cells from oxidative stress.
Case Study 1: Antimycobacterial Activity
In a study by Deraeve et al., a series of pyrrolo[3,4-c]pyridine derivatives were synthesized and evaluated for their antimycobacterial activity. The most active compound exhibited an MIC value below 0.15 µM against Mycobacterium tuberculosis, showcasing the potential for developing new anti-tuberculosis agents from this scaffold .
Case Study 2: Antitumor Efficacy
Kalai et al. investigated the cytotoxicity of a specific pyrrolo[3,4-c]pyridine derivative against various cancer cell lines. The compound demonstrated moderate cytotoxicity against ovarian cancer cells while maintaining low toxicity towards healthy cardiac cells, suggesting a favorable therapeutic index for further development .
Research Findings Summary Table
Biological Activity | Observations | Reference |
---|---|---|
Antinociceptive | Effective in reducing pain responses | Deraeve et al., 2020 |
Antimicrobial | Low MIC values against Mycobacterium tuberculosis | Deraeve et al., 2020 |
Antitumor | Moderate cytotoxicity against ovarian cancer cells | Kalai et al., 2021 |
Neuroprotective | Modulates neuroinflammation | PMC8069244 |
Properties
IUPAC Name |
potassium;2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3.K/c12-7(9(13)14)6-4-11-8-5(6)2-1-3-10-8;/h1-4H,(H,10,11)(H,13,14);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQLVLNMGQKIES-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2C(=O)C(=O)[O-])N=C1.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5KN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635815 | |
Record name | Potassium oxo(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40635815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
357263-59-3 | |
Record name | Potassium oxo(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40635815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium α-oxo-7-azaindole-3-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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